![molecular formula C24H21ClN2OS B2988568 4-(4-chlorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291856-35-3](/img/structure/B2988568.png)
4-(4-chlorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chlorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been extensively researched in the field of pharmacology. It was first synthesized in the 1990s by Pfizer, Inc. as a potential treatment for pain and inflammation. However, due to its potent psychoactive effects, it was never developed as a pharmaceutical drug.
Scientific Research Applications
Hydrogen Bonding in Anticonvulsant Enaminones
Research into hydrogen bonding within anticonvulsant enaminones has shown the significance of the structural arrangement and intermolecular interactions in determining the pharmacological efficacy of such compounds. The study on enaminones, including derivatives with chlorophenyl groups, highlights the role of hydrogen bonding in forming stable molecular configurations (Kubicki et al., 2000).
Synthesis and Properties of Polyamides
Investigations into the synthesis of polyamides and poly(amideimide)s based on aromatic diamines featuring chlorophenyl and other substituents reveal their potential as high-performance polymeric materials. These studies demonstrate the versatility of thiophene derivatives in creating materials with desirable thermal stability and mechanical properties (Hsiao et al., 1995).
Heterocyclic Synthesis with Nitriles
Research into the synthesis of heterocyclic compounds using nitriles as starting materials has led to the creation of various thiophene and thieno[2,3-d]pyrimidine derivatives. This work showcases the chemical versatility of thiophene derivatives in synthesizing a wide range of biologically relevant molecules (Abdelrazek, 1989).
Electrochemical Polymerization of Terthiophene Derivatives
The electrochemical polymerization of terthiophene derivatives has been explored for the development of conducting polymers. This research underlines the impact of aromatic substituents on the polymerizability and properties of the resulting polymers, with applications in electronic materials (Visy et al., 1994).
Dearomatizing Rearrangements of Lithiated Thiophenecarboxamides
Studies on the dearomatizing rearrangements of lithiated thiophenecarboxamides have uncovered pathways to transform thiophene derivatives into pyrrolinones, azepinones, and other valuable heterocyclic structures. This research highlights the synthetic utility of thiophene derivatives in accessing complex heterocyclic frameworks (Clayden et al., 2004).
properties
IUPAC Name |
4-(4-chlorophenyl)-N-(3-phenylpropyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c25-20-12-10-19(11-13-20)21-17-29-23(22(21)27-15-4-5-16-27)24(28)26-14-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-13,15-17H,6,9,14H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYSHCLJNILXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.